2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid

Lipophilicity Permeability ADME

Aqueous solubility often limits high-throughput screening. This ortho-substituted sulfolane-urea fragment (CAS 1306870-88-1) directly addresses this with a high polar surface area (121 Ų), ensuring compatibility in low-DMSO aqueous buffers. Key advantages include: a conformationally-restricted core via intramolecular H-bonding for pre-organized target binding; a distinct XLogP3-AA of 0.6 that enables precise comparative ADME studies with its meta isomer; and a typical purity of 95%, suitable for screening against hydrophobic pockets.

Molecular Formula C12H14N2O5S
Molecular Weight 298.31
CAS No. 1306870-88-1
Cat. No. B2702757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid
CAS1306870-88-1
Molecular FormulaC12H14N2O5S
Molecular Weight298.31
Structural Identifiers
SMILESC1CS(=O)(=O)CC1NC(=O)NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C12H14N2O5S/c15-11(16)9-3-1-2-4-10(9)14-12(17)13-8-5-6-20(18,19)7-8/h1-4,8H,5-7H2,(H,15,16)(H2,13,14,17)
InChIKeyCFQHITSWHRZXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for a Sulfolane-Urea-Anthranilic Acid Research Compound


The target compound, 2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid, is a sulfolane-containing urea derivative of anthranilic acid (molecular formula C12H14N2O5S, MW 298.31) [1]. It features a benzoic acid moiety linked via a urea bridge to a 1,1-dioxidotetrahydrothiophen-3-yl ring, representing a distinct regioisomeric (ortho-substituted) scaffold within the broader class of sulfolane-urea-benzoic acid research compounds [1].

Why Regioisomeric Purity Matters for This Scaffold


Within this chemical series, simple interchange of regioisomers can lead to divergent physicochemical and potentially pharmacological profiles. While many analogs exist as part of commercial screening libraries, the specific positioning of the carboxylic acid group on the phenyl ring (ortho vs. meta) is known to influence molecular properties such as lipophilicity and hydrogen-bonding capacity, which are critical for target binding and permeability [1][2]. Direct quantitative comparison of the target compound with its closest available analog reveals measurable differences that preclude generic substitution.

Key Structural and Physicochemical Differentiation Data


Enhanced Lipophilicity Through Ortho Substitution

The ortho-substituted target compound (CAS 1306870-88-1) exhibits a higher computed octanol-water partition coefficient (XLogP3-AA) compared to its direct regioisomeric analog, the meta-substituted 3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid (CAS 1144428-81-8) [1][2]. This difference stems from the reduced exposure of the polar carboxylic acid group in the ortho position, which impacts its overall hydrophobicity.

Lipophilicity Permeability ADME Physicochemical Property

Sulfone-Mediated Solubility and Polar Surface Area

The compound contains a cyclic sulfone group, which serves as a strong hydrogen bond acceptor (HBA count: 5) [1]. In contrast to analogs that replace the dioxidotetrahydrothiophene ring with a simple cycloalkyl or phenyl linker, the sulfone moiety significantly increases topological polar surface area (tPSA: 121 Ų) and aqueous solubility potential, which is critical for achieving high-concentration assay solutions without the need for high percentages of DMSO.

Solubility Chemical Space Sulfone Hydrogen Bond Acceptor

Intramolecular Hydrogen Bonding and Conformational Control

The ortho arrangement of the urea and carboxylic acid groups on the phenyl ring permits the formation of a stable six-membered intramolecular hydrogen bond between the carboxyl OH and the urea carbonyl oxygen [1]. This conformational lock is structurally impossible for the corresponding meta- or para-substituted regioisomers. This interaction stabilizes a specific, pseudo-planar conformation that can mimic peptide bonds or other pharmacophoric elements.

Intramolecular H-Bond Conformational Analysis Molecular Recognition isomerism

Recommended Research Application Scenarios


Fragment-Based Screening for Lipophilic, Conformation-Restricted Pockets

This compound serves as a valuable 'three-point' pharmacophore fragment. Its distinct ortho-substitution creates a conformationally-restricted core via intramolecular hydrogen bonding, as established in Section 3 [1]. Combined with its higher lipophilicity (XLogP3-AA = 0.6) compared to the meta-analog [2], it is preferentially selected for screening against hydrophobic pockets or targets requiring a ligand with a pre-organized shape to minimize entropic penalties upon binding.

Aqueous-Compatible Probe Development for Biochemical Assays

The inherent aqueous compatibility conferred by the high polar surface area (121 Ų) and multiple H-bond acceptors of the sulfone-urea scaffold directly addresses common solubility issues seen with other scaffolds [1]. A procurement team should prioritize this compound when developing high-throughput screening assays where maintaining compounds in solution at high concentrations in low-DMSO aqueous buffers is a primary experimental constraint.

Isomeric Series Profiling for ADME and Pharmacokinetic Studies

The ortho isomer (Target) and meta isomer (Comparator) present a perfect isomeric pair for investigating the impact of regioisomerism on ADME properties. With a quantifiable difference in logP of 0.6 units [1][2], purchasing both for a comparative study allows researchers to directly correlate a specific physiochemical change with oral absorption, metabolic stability, or plasma protein binding in a way that a diverse compound set cannot.

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